molecular formula C17H10F2N4S B11925949 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole

5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole

Cat. No.: B11925949
M. Wt: 340.4 g/mol
InChI Key: BRRVEVGTVZJWMC-UHFFFAOYSA-N
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Description

5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a thienyl ring attached to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Mechanism of Action

The mechanism of action of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is unique due to the presence of both the thienyl and tetrazole groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Biological Activity

5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is a novel compound belonging to the class of tetrazoles, characterized by its unique structural features, including two para-fluorophenyl groups and a thienyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Formula:

  • IUPAC Name: 5-(2,5-bis(4-fluorophenyl)thiophen-3-yl)-1H-tetrazole
  • Molecular Formula: C17H10F2N4S
  • Molecular Weight: 340.35 g/mol
  • CAS Number: 908849-28-5

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction to form the thienyl intermediate followed by the introduction of the tetrazole group through a reaction with sodium azide in the presence of a copper catalyst.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. For example, studies on structurally similar compounds have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest .
  • Binding Affinity: Interaction studies reveal that this compound can bind effectively to various receptors and enzymes, modulating their activity and affecting downstream signaling pathways related to cell growth and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar tetrazole compounds:

Compound NameStructure FeaturesBiological Activity
5-(2-Fluorophenyl)-1H-tetrazoleOne fluorophenyl groupAntimicrobial activity
5-(4-Fluorophenyl)-1H-tetrazoleOne fluorophenyl groupAnticancer properties
1-Benzyloxy-5-phenyltetrazoleBenzyloxy groupActive against prostate cancer cells
5-(3-Fluorophenyl)-1H-tetrazoleOne fluorophenyl groupAntimicrobial activity

The unique aspect of this compound lies in its dual para-fluorophenyl substituents and thienyl incorporation, which may enhance its lipophilicity and biological interactions compared to simpler derivatives.

Case Studies

Properties

Molecular Formula

C17H10F2N4S

Molecular Weight

340.4 g/mol

IUPAC Name

5-[2,5-bis(4-fluorophenyl)thiophen-3-yl]-2H-tetrazole

InChI

InChI=1S/C17H10F2N4S/c18-12-5-1-10(2-6-12)15-9-14(17-20-22-23-21-17)16(24-15)11-3-7-13(19)8-4-11/h1-9H,(H,20,21,22,23)

InChI Key

BRRVEVGTVZJWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C4=NNN=N4)F

Origin of Product

United States

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